molecular formula C19H21NO B1292932 2'-Azetidinomethyl-2,5-dimethylbenzophenone CAS No. 898754-89-7

2'-Azetidinomethyl-2,5-dimethylbenzophenone

Cat. No.: B1292932
CAS No.: 898754-89-7
M. Wt: 279.4 g/mol
InChI Key: JVTNMJPIMFKLEF-UHFFFAOYSA-N
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Description

2’-Azetidinomethyl-2,5-dimethylbenzophenone is a chemical compound belonging to the class of benzophenone derivatives. It is characterized by the presence of an azetidine ring attached to the benzophenone core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Azetidinomethyl-2,5-dimethylbenzophenone typically involves the reaction of 2,5-dimethylbenzophenone with azetidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Commonly used catalysts include Lewis acids such as aluminum chloride or boron trifluoride .

Industrial Production Methods: On an industrial scale, the production of 2’-Azetidinomethyl-2,5-dimethylbenzophenone may involve continuous flow reactors to optimize yield and efficiency. The process parameters, such as temperature, pressure, and reaction time, are meticulously controlled to achieve high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2’-Azetidinomethyl-2,5-dimethylbenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2’-Azetidinomethyl-2,5-dimethylbenzophenone has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 2’-Azetidinomethyl-2,5-dimethylbenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and benzophenone core structure enable the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 2’-Azetidinomethyl-2,5-dimethylbenzophenone is unique due to the presence of both the azetidine ring and the dimethyl substitution on the benzene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-(2,5-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-14-8-9-15(2)18(12-14)19(21)17-7-4-3-6-16(17)13-20-10-5-11-20/h3-4,6-9,12H,5,10-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTNMJPIMFKLEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=C2CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643708
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(2,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-89-7
Record name Methanone, [2-(1-azetidinylmethyl)phenyl](2,5-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898754-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(2,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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